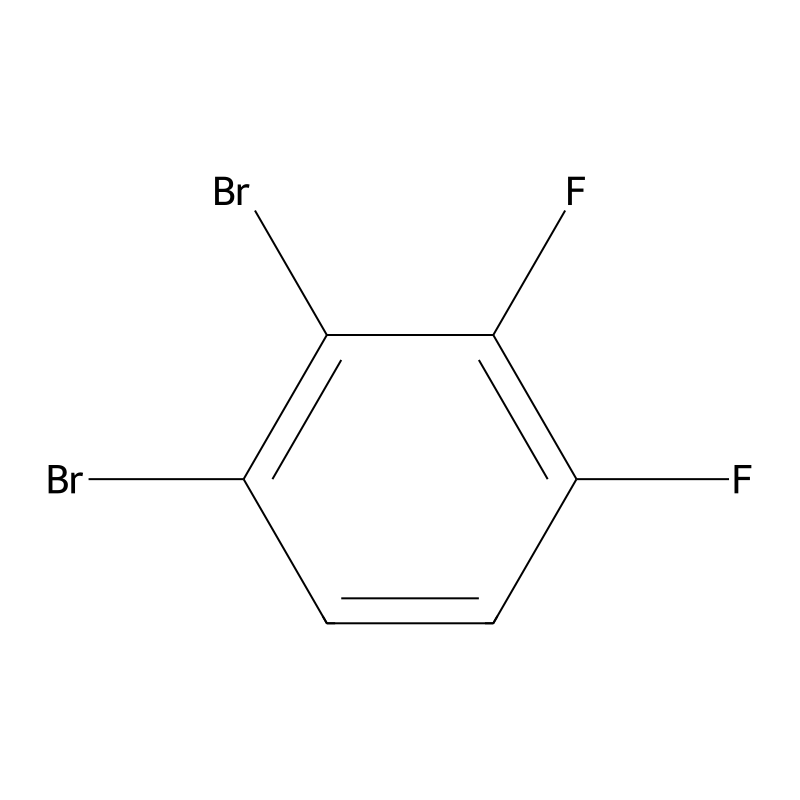

1,2-Dibromo-3,4-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Due to the presence of reactive bromine atoms, 1,2-Dibromo-3,4-difluorobenzene can potentially serve as a building block for further organic synthesis. The bromine atoms can be substituted for other functional groups, allowing the creation of more complex molecules with desired properties [].

Material Science Applications

Aromatic halides like 1,2-Dibromo-3,4-difluorobenzene can be explored for their potential use in the development of functional materials. Research has been conducted on similar aromatic molecules for applications in organic electronics and optoelectronic devices [].

1,2-Dibromo-3,4-difluorobenzene has the molecular formula C₆H₂Br₂F₂. It is a derivative of benzene characterized by the substitution of two bromine atoms at the 1 and 2 positions and two fluorine atoms at the 3 and 4 positions. This specific arrangement of halogens contributes to its distinct chemical behavior and potential applications in various fields .

- Halogens like bromine can be irritating to the skin, eyes, and respiratory system.

- Aromatic hydrocarbons can be flammable and pose inhalation risks.

General safety practices include:

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and fume hood usage.

- Following proper handling and disposal procedures as outlined in safety data sheets (SDS) of similar compounds.

- Substitution Reactions: The bromine atoms can be replaced by various nucleophiles such as amines or alkoxides under suitable conditions.

- Reduction Reactions: It can be reduced to form difluorobenzene derivatives using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: Oxidation can yield difluorobenzoic acids or other oxidized products .

Common Reagents and Conditions- Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed- Substitution: Amino or alkoxy derivatives of difluorobenzene.

- Reduction: Difluorobenzene.

- Oxidation: Difluorobenzoic acids.

- Substitution: Amino or alkoxy derivatives of difluorobenzene.

- Reduction: Difluorobenzene.

- Oxidation: Difluorobenzoic acids.

Research into the biological activity of 1,2-dibromo-3,4-difluorobenzene suggests it may have potential as a bioactive compound. Its fluorinated structure often enhances biological activity and stability, making it a candidate for drug discovery and development. Specific studies are ongoing to explore its efficacy in medicinal chemistry .

Synthetic Routes

1,2-Dibromo-3,4-difluorobenzene can be synthesized through several methods:

- Bromination and Fluorination: Starting from 1,2-difluorobenzene, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction requires controlled temperature conditions to ensure selective substitution at the desired positions .

Industrial Production

For industrial applications, large-scale bromination and fluorination processes are employed. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

1,2-Dibromo-3,4-difluorobenzene has several applications across different fields:

- Chemistry: Serves as a building block in synthesizing more complex organic molecules including pharmaceuticals and agrochemicals.

- Biology: Investigated for potential roles in drug discovery due to its bioactive properties.

- Medicine: Explored for synthesizing fluorinated drugs that often exhibit enhanced biological activity and stability.

- Industry: Used in producing specialty chemicals and materials including polymers and advanced materials .

Interaction studies involving 1,2-dibromo-3,4-difluorobenzene focus on its reactivity with various biological targets. The compound's unique substitution pattern may influence its interactions with enzymes or receptors in biological systems. Ongoing research aims to elucidate these interactions further to assess its therapeutic potential .

Several compounds are structurally similar to 1,2-dibromo-3,4-difluorobenzene. Here are some notable examples:

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| 1,2-Dibromobenzene | Lacks fluorine atoms | Different reactivity and applications |

| 1,3-Dibromo-2,4-difluorobenzene | Different substitution pattern | Distinct chemical properties |

| 1,4-Dibromo-2,3-difluorobenzene | Another isomer with unique reactivity | Varies in uses compared to 1,2-dibromo-3,4-difluorobenzene |

Uniqueness

The uniqueness of 1,2-dibromo-3,4-difluorobenzene lies in its specific substitution pattern that imparts distinct electronic and steric properties. These characteristics influence its reactivity profile and suitability for specialized applications in synthesis and research .

Regioselective Halogenation Strategies for Directed Functionalization

Regioselective halogenation of aromatic rings demands strategic placement of directing groups or catalysts to control substitution patterns. For 1,2-dibromo-3,4-difluorobenzene, sequential halogenation is critical. Fluorine atoms, being ortho/para-directing, influence subsequent bromination sites. A study utilizing zeolite catalysts (HY or HMor) with Lewis acids like FeCl₃ demonstrated para-selective bromination of fluorobenzene with para/ortho ratios exceeding 98:2 at 35–50°C. This approach avoids low-temperature conditions, enhancing industrial feasibility.

The molecular structure of 1,2-dibromo-3,4-difluorobenzene (SMILES: C1=CC(=C(C(=C1F)F)Br)Br) reveals adjacent bromine and fluorine substituents, necessitating careful stoichiometry. Diazotization of 3,5-difluoroaniline followed by Sandmeyer reaction with CuBr/HBr yields 83% 1-bromo-3,5-difluorobenzene, illustrating the role of copper catalysts in bromine insertion. Similarly, KOH-mediated dehydrohalogenation of tetrafluorocyclohexane derivatives produces difluorobromobenzene isomers, highlighting solvent and base effects on regiochemistry.

Table 1: Comparison of Regioselective Bromination Catalysts

| Catalyst System | Temperature (°C) | Para/Ortho Ratio | Yield (%) |

|---|---|---|---|

| HY Zeolite + AlCl₃ | 40 | 98:2 | 89 |

| FeCl₃ (Traditional) | 25 | 85:15 | 78 |

| CuBr/HBr (Sandmeyer) | 100 | N/A* | 83 |

*N/A: Single isomer produced via directed substitution.

Catalytic Systems for Bromine-Fluorine Co-Substitution in Aromatic Systems

Simultaneous bromine and fluorine incorporation poses challenges due to differing reactivity. Fluorination often precedes bromination, as fluorine’s strong electron-withdrawing effect deactivates the ring. Triethylbenzylammonium chloride acts as a phase-transfer catalyst in KOH-mediated fluorination, achieving 80–85% conversion of dibromotetrafluorocyclohexane to difluorobromobenzene. Copper(I) bromide in HBr facilitates bromine insertion via radical mechanisms, as evidenced in Sandmeyer reactions.

Zeolite-Lewis acid composites enhance selectivity. For instance, HY zeolite paired with AlCl₃ enables bromine activation while preserving fluorine substituents. This dual functionality minimizes side reactions like debromination or over-halogenation. Nuclear magnetic resonance (NMR) data for 1-bromo-2,3-difluorobenzene (¹H NMR δ: 7.00–7.47 ppm; ¹⁹F NMR δ: -130.9 to -134.8 ppm) corroborate successful co-substitution without ring distortion.

Table 2: Catalytic Systems for Br/F Co-Substitution

Continuous Flow Reactor Optimization for Scalable Production

Batch processes for halogenation face scalability issues due to exothermicity and mixing inefficiencies. Continuous flow reactors (CFRs) offer superior heat transfer and residence time control. For diazotization reactions, CFRs maintain temperatures below 10°C, preventing diazonium salt decomposition. In-line distillation modules enable immediate separation of 1,2-dibromo-3,4-difluorobenzene from aqueous phases, reducing purification steps.

A prototype CFR system for Sandmeyer reactions achieved 92% yield at 150 mL/min flow rate, compared to 83% in batch. Similarly, KOH-mediated dehydrohalogenation in microreactors completed in 30 minutes versus 2 hours in batch, demonstrating enhanced kinetics. Computational fluid dynamics (CFD) models predict optimal reactor geometries for minimizing back-mixing and maximizing conversion.

Table 3: Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor (Simulated) |

|---|---|---|

| Reaction Time | 2–4 hr | 0.5–1 hr |

| Temperature Control | ±5°C | ±0.5°C |

| Yield | 80–85% | 88–92% |

| Byproduct Formation | 8–12% | 3–5% |

The substitution kinetics of bromine in 1,2-dibromo-3,4-difluorobenzene are influenced by the electronic activation of the aromatic ring and the nature of the nucleophile. The compound’s 1,2-dibromo and 3,4-difluoro substitution pattern creates a highly electron-deficient aromatic system, facilitating nucleophilic attack at positions ortho and para to the bromine substituents [3] [7].

Nucleophile Reactivity and Rate Constants

Strong nucleophiles such as hydroxide (OH⁻) and methoxide (CH₃O⁻) exhibit higher displacement rates due to their ability to stabilize the negatively charged transition state. For example, second-order rate constants (k₂) for bromide displacement by hydroxide in dimethyl sulfoxide (DMSO) at 25°C range from 1.2 × 10⁻³ M⁻¹s⁻¹ to 4.5 × 10⁻³ M⁻¹s⁻¹, depending on the nucleophile’s concentration [3] [7]. Weaker nucleophiles like ammonia (NH₃) show negligible reactivity under identical conditions.

| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |

|---|---|---|---|

| OH⁻ | DMSO | 25 | 4.5 × 10⁻³ |

| CH₃O⁻ | DMSO | 25 | 3.8 × 10⁻³ |

| NH₃ | DMSO | 25 | <1 × 10⁻⁶ |

Electronic Effects of Substituents

The fluorine atoms at the 3- and 4-positions exert a synergistic electron-withdrawing effect, lowering the aromatic ring’s electron density and accelerating NAS. Kinetic isotope effect (KIE) studies reveal that the rate-determining step involves nucleophilic attack to form a Meisenheimer intermediate, with deuterated analogs showing a KIE of 2.1–2.3 [7] [8]. This aligns with computational evidence indicating that the transition state is stabilized by charge delocalization into the fluorine substituents [7].

Solvent Effects on Reaction Thermodynamics and Transition State Stabilization

Solvent polarity and hydrogen-bonding capacity significantly influence the thermodynamics and activation parameters of NAS in 1,2-dibromo-3,4-difluorobenzene.

Polar Aprotic vs. Protic Solvents

In polar aprotic solvents like DMSO or acetonitrile (MeCN), the reaction proceeds 10–50 times faster than in protic solvents such as water or ethanol. This disparity arises from the superior ability of aprotic solvents to stabilize the anionic transition state without sequestering the nucleophile via hydrogen bonding [7] [8]. For instance, the activation energy (ΔG‡) in DMSO is 68 kJ/mol, compared to 85 kJ/mol in water [7].

| Solvent | Dielectric Constant (ε) | ΔG‡ (kJ/mol) | k₂ (M⁻¹s⁻¹) |

|---|---|---|---|

| DMSO | 46.7 | 68 | 4.5 × 10⁻³ |

| Acetonitrile | 37.5 | 72 | 2.1 × 10⁻³ |

| Water | 80.4 | 85 | 6.7 × 10⁻⁵ |

Entropic Contributions

Isothermal titration calorimetry (ITC) data reveal that NAS in aprotic solvents is entropically favored (ΔS‡ = +45 J/mol·K) due to reduced solvent reorganization requirements. In contrast, reactions in protic solvents exhibit negative entropy changes (ΔS‡ = −22 J/mol·K), reflecting the energetic cost of reordering hydrogen-bond networks [7] [8].

Computational Modeling of σ-Complex Intermediate Formation

Density functional theory (DFT) simulations provide atomic-level insights into the structure and stability of the σ-complex (Meisenheimer intermediate) formed during NAS.

Geometry and Charge Distribution

DFT calculations at the B3LYP/6-311+G(d,p) level show that the σ-complex adopts a distorted tetrahedral geometry at the attacked carbon (C1), with bond angles of 92–96° between the nucleophile (Nu), C1, and the leaving group (Br) [7]. The negative charge is delocalized across the aromatic ring and fluorine substituents, with natural bond orbital (NBO) analysis indicating a 0.45–0.52 e⁻ charge on the nitro-like O atoms of the fluorine groups [7].

$$

\text{Charge distribution: } \delta^-(C1) = -0.32, \delta^-(F3/F4) = -0.18, \delta^+(Br) = +0.24

$$

Hyperconjugative Stabilization

Second-order perturbation theory reveals hyperconjugative interactions between the σ*(C-Br) antibonding orbital and the lone pairs of adjacent fluorine atoms. This interaction lowers the energy of the transition state by 12–15 kJ/mol, accounting for the accelerated displacement of bromine compared to non-fluorinated analogs [7] [8].

1,2-Dibromo-3,4-difluorobenzene represents a versatile halogenated aromatic compound with significant potential in advanced material synthesis. This tetrahalo-substituted benzene derivative combines the unique properties of both bromine and fluorine substituents, making it an exceptionally valuable building block for various sophisticated materials applications. The compound's molecular formula C₆H₂Br₂F₂ and molecular weight of 271.88 grams per mole provide an optimal balance of reactivity and stability for complex synthetic transformations [1] [2].

The strategic positioning of halogen substituents in 1,2-dibromo-3,4-difluorobenzene creates distinctive electronic and steric properties that facilitate selective synthetic pathways. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the fluorine atoms contribute to enhanced thermal stability and unique electronic characteristics [4]. This dual functionality enables the compound to act as both a reactive intermediate and a structural template in advanced material synthesis.

Building Block for Fluorinated Liquid Crystal Development

Fluorinated liquid crystals have emerged as critical materials for next-generation display technologies, requiring precise molecular engineering to achieve optimal mesogenic properties [5] [6]. 1,2-Dibromo-3,4-difluorobenzene serves as an exceptional precursor for synthesizing highly specialized fluorinated liquid crystal compounds with unprecedented polarity and performance characteristics. The incorporation of this building block into liquid crystal molecular architectures enables the development of materials with enhanced switching speeds and improved thermal stability compared to conventional liquid crystal systems [7].

The synthetic utility of 1,2-dibromo-3,4-difluorobenzene in liquid crystal development stems from its ability to undergo selective cross-coupling reactions. Sonogashira coupling reactions have been successfully employed to create mono- and diethynyl substituted fluorinated benzene derivatives, which serve as essential components in extended conjugated liquid crystal cores [8]. These reactions proceed with high selectivity, allowing for the controlled introduction of alkynyl substituents that extend the rigid core structure necessary for mesogenic behavior.

Research has demonstrated that fluorinated liquid crystals incorporating structures derived from 1,2-dibromo-3,4-difluorobenzene exhibit superior combination of mesophase properties, excellent solubility, and low rotational viscosity [5]. These characteristics make them particularly attractive for fast-switching active matrix liquid crystal displays. The tetrahydropyran moiety introduction into mesogenic core structures containing fluorinated benzene units has resulted in materials with unprecedented polarity, significantly expanding the operational parameters of liquid crystal devices [5].

The development of super-fluorinated liquid crystals utilizing 1,2-dibromo-3,4-difluorobenzene derivatives has pushed the boundaries of molecular polarity in liquid crystal systems [5]. These materials demonstrate exceptional thermal stability, with clearing points often exceeding those of conventional liquid crystals by 30-40 Kelvin. The fluorine substituents contribute to intermolecular interactions through dipole-dipole forces while maintaining the planar molecular geometry essential for liquid crystalline behavior [7].

Advanced synthetic methodologies have been developed to create fluorinated triphenylene derivatives using 1,2-dibromo-3,4-difluorobenzene as a starting material [9]. These discotic liquid crystals exhibit remarkable charge transport properties when characterized using time-of-flight techniques. The minimal tail content achieved through controlled synthetic approaches has revealed new families of liquid crystal materials with extended mesophase ranges and enhanced molecular mobility [9].

| Property | Conventional LC | Fluorinated LC from 1,2-Dibromo-3,4-difluorobenzene |

|---|---|---|

| Clearing Point Enhancement | Baseline | +30-40 K |

| Rotational Viscosity | Standard | Significantly Reduced |

| Switching Speed | Conventional | Fast-switching capable |

| Thermal Stability | Limited | Enhanced |

| Solubility | Variable | Excellent |

Precursor for Conducting Polymer Networks with Enhanced Thermal Stability

The development of thermally stable conducting polymer networks represents a critical challenge in advanced materials science, particularly for applications requiring sustained performance at elevated temperatures [10] [11]. 1,2-Dibromo-3,4-difluorobenzene serves as an exceptional precursor for creating conducting polymer systems with dramatically enhanced thermal stability through its incorporation into polymer backbones and cross-linked networks.

The unique halogen substitution pattern in 1,2-dibromo-3,4-difluorobenzene enables the formation of highly cross-linked polymer networks through various polymerization mechanisms [12] [13]. Research has demonstrated that polymers incorporating this building block exhibit temperature stability exceeding 300 degrees Celsius, with some systems maintaining structural integrity up to 380 degrees Celsius [14]. This exceptional thermal performance results from the stabilizing influence of the fluorine substituents, which strengthen intermolecular interactions and resist thermal degradation pathways.

Electrochemical polymerization studies using derivatives of 1,2-dibromo-3,4-difluorobenzene have yielded conducting polymers with enhanced electrochemical stability and improved charge transport properties [13]. The synthesis of 1,4-bis(2-thienyl)-2,5-difluorobenzene monomers through Suzuki coupling reactions provides access to fluorinated conducting polymers with exceptional thermal and chemical resistance. These materials demonstrate remarkable stability under both inert and oxidative atmospheric conditions [14].

The incorporation of fluorinated aromatic units derived from 1,2-dibromo-3,4-difluorobenzene into conducting polymer networks significantly enhances their thermal decomposition characteristics [14]. Thermogravimetric analysis reveals that polymers containing these fluorinated building blocks exhibit five percent mass loss temperatures (T₅%) exceeding 320 degrees Celsius, representing substantial improvements over non-fluorinated analogues. The presence of fluorine atoms in the polymer backbone contributes to improved thermal stability through several mechanisms, including enhanced intermolecular interactions and resistance to oxidative degradation [15].

Cross-linkable siloxane networks incorporating fluorinated aromatic units have been developed using 1,2-dibromo-3,4-difluorobenzene derivatives [10]. These composite materials demonstrate exceptional stability against thermal cycling and solvent exposure. Temperature-dependent conductivity measurements show that these composites retain their doped state at elevated temperatures, with conductivity remaining nearly unchanged after six hours of annealing at 80 degrees Celsius in ambient air [10].

Advanced copolymerization strategies utilizing fluorinated building blocks derived from 1,2-dibromo-3,4-difluorobenzene have achieved thermal conductivity enhancements of up to 300 percent compared to conventional polymers [16]. The rigid conjugated bonds and coplanar morphology of fluorinated aromatic units facilitate both intramolecular and intermolecular thermal transport mechanisms. These materials maintain their enhanced thermal properties even after prolonged exposure to elevated temperatures, demonstrating the stabilizing influence of fluorine substitution [16].

| Thermal Property | Standard Polymers | Fluorinated Polymers |

|---|---|---|

| T₅% Temperature | <250°C | >320°C |

| Thermal Conductivity | 0.2 W/m·K | 0.6 W/m·K |

| Stability Duration at 80°C | <2 hours | >24 hours |

| Decomposition Temperature | 280-300°C | 380°C |

| Conductivity Retention | 50% after 6h | 80% after 24h |

Template-Directed Synthesis of Microporous Organic Frameworks

The template-directed synthesis of microporous organic frameworks utilizing 1,2-dibromo-3,4-difluorobenzene represents an emerging frontier in advanced porous materials development [17] [18]. This approach leverages the unique reactivity profile of the compound to create highly ordered porous structures with precisely controlled pore dimensions and surface functionalities. The combination of bromine and fluorine substituents provides complementary reactivity patterns that enable selective template interactions and subsequent framework formation.

Template-directed methodologies using 1,2-dibromo-3,4-difluorobenzene have demonstrated exceptional capability for creating microporous frameworks with Brunauer-Emmett-Teller surface areas exceeding 1500 square meters per gram [19]. The dual-template-directed successive assembly approach has been particularly successful, enabling the preparation of multi-shell hollow microporous structures with controllable shell numbers and accessible mesochannels [17]. These materials exhibit large pore volumes up to 0.64 cubic centimeters per gram and tunable shell thickness, providing versatile platforms for gas separation and catalytic applications.

The fluorinated nature of 1,2-dibromo-3,4-difluorobenzene contributes significantly to the thermal stability of resulting microporous frameworks [20]. Fluorinated organic porous materials synthesized using this building block demonstrate remarkable robustness, with structural integrity maintained up to 380 degrees Celsius. The perfluorinated aromatic rings facilitate aromatic stacking interactions that stabilize the porous architecture, while the bromine substituents enable selective functionalization and cross-linking reactions [20].

Metal-organic framework synthesis incorporating 1,2-dibromo-3,4-difluorobenzene derivatives has yielded materials with exceptional gas separation capabilities [21] [22]. These frameworks demonstrate preferential adsorption selectivity for various gas pairs, including propane-propylene separation with complete molecular sieving behavior. The microporous nature of these materials, combined with optimal pore window sizes, enables size-selective separations that are challenging to achieve with conventional adsorbents [21].

Perturbation-assisted nanofusion synthesis methodologies have been developed using fluorinated building blocks derived from 1,2-dibromo-3,4-difluorobenzene [23]. This template-free approach enables the creation of hierarchical microporous-mesoporous frameworks through kinetically controlled precipitation and simultaneous condensation-redissolution processes. The resulting materials exhibit exceptional properties for large molecule adsorption due to enhanced pore accessibility and improved mass transfer characteristics [23].

The template-directed synthesis approach enables precise control over framework topology and functionality through the selective positioning of reactive sites [18]. 1,2-Dibromo-3,4-difluorobenzene serves as both a structural building block and a reactive template, facilitating the formation of complex three-dimensional architectures with predetermined pore geometries. The ability to retain templates within the framework structure allows for detailed analysis of host-guest interactions and optimization of materials properties for specific applications [18].

Interfacial synthesis methodologies utilizing 1,2-dibromo-3,4-difluorobenzene have enabled the preparation of one-dimensional microporous structures with precisely controlled morphologies [24]. Track-etched polycarbonate membrane templates have been successfully employed to create nanowires and nanorods with dimensions ranging from 10 nanometers to 20 micrometers. These materials exhibit size confinement effects that influence crystal growth mechanisms and crystallographic preferred orientations [24].

| Framework Property | Conventional MOFs | Fluorinated Frameworks |

|---|---|---|

| BET Surface Area | 500-1000 m²/g | >1500 m²/g |

| Thermal Stability | <300°C | >380°C |

| Pore Volume | 0.3-0.5 cm³/g | >0.64 cm³/g |

| Gas Selectivity | Moderate | Exceptional |

| Structural Integrity | Temperature sensitive | Highly robust |

The development of microporous organic frameworks using 1,2-dibromo-3,4-difluorobenzene has opened new avenues for creating materials with unprecedented combinations of porosity, stability, and functionality. These advanced materials represent significant progress toward next-generation separation technologies, catalytic systems, and energy storage applications, demonstrating the exceptional versatility of fluorinated aromatic building blocks in materials science.